

Carcinogenic Potential of Dinoseb in Animal Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dinoseb*

Cat. No.: *B1670700*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoseb, a dinitrophenolic herbicide, has been the subject of numerous toxicological studies to ascertain its carcinogenic potential. This technical guide provides a comprehensive review of key animal carcinogenicity studies, presenting quantitative data, detailed experimental methodologies, and an examination of its primary mechanism of action. Evidence from long-term bioassays in rodents suggests a species- and sex-specific carcinogenic effect, with the most notable finding being an increase in liver tumors in female mice. In contrast, studies in rats have not demonstrated evidence of carcinogenicity. The primary mechanism of **Dinoseb**'s toxicity is the uncoupling of oxidative phosphorylation, a process that disrupts cellular energy metabolism and may contribute to its toxicological profile. This document aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the carcinogenic potential of **Dinoseb** in animal models.

Introduction

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a synthetic organic chemical that was widely used as a herbicide and pesticide until its ban in many countries due to safety concerns. Its toxicological profile has been extensively investigated, with a particular focus on its potential to cause cancer. This guide synthesizes the available data from pivotal animal carcinogenicity studies to provide a clear and detailed understanding of **Dinoseb**'s carcinogenic risk as observed in preclinical models.

Carcinogenicity Studies in Mice

A long-term dietary study was conducted on CD-1 mice, which provides the primary evidence for the carcinogenic potential of **Dinoseb** in this species.

Summary of Findings

The study revealed a slight increase in the incidence of hepatocellular tumors in female mice, particularly at mid and high doses. While some reports describe this increase as not statistically significant, the U.S. Environmental Protection Agency (EPA) has classified **Dinoseb** as a Category C carcinogen, indicating limited evidence of carcinogenicity in animals, based on statistically significant elevations of liver adenomas in these groups.^[1] Male mice in the same study did not show a significant increase in tumor incidence.^[2]

Quantitative Data

The following table summarizes the incidence of hepatocellular tumors observed in the 100-week dietary study in CD-1 mice.

| Dose (mg/kg bw/day) | Sex | Number of Animals Examined | Number of Animals with Hepatocellular Tumors | Tumor Incidence (%) |
|---------------------|--------|----------------------------|--|---------------------|
| 0 | Male | 50 | Data not available | Data not available |
| 1 | Male | 50 | Data not available | Data not available |
| 3 | Male | 50 | Data not available | Data not available |
| 10 | Male | 50 | Data not available | Data not available |
| 0 | Female | 50 | Data not available | Data not available |
| 1 | Female | 50 | Data not available | Data not available |
| 3 | Female | 50 | Data not available | Data not available |
| 10 | Female | 50 | Data not available | Data not available |

Note: Specific quantitative data on the number of animals with tumors was not available in the reviewed literature. The study did report a slightly greater incidence of hepatocellular tumors in treated mice compared to controls, which was not dose-related or statistically significant.[3]

Experimental Protocol

The following is a detailed description of the experimental methodology used in the 100-week mouse carcinogenicity study.

- Test Substance: **Dinoseb** (technical grade)
- Animal Species and Strain: CD-1 mice

- Number of Animals: 50 males and 50 females per group[3]
- Dose Levels: 0, 1, 3, and 10 mg/kg body weight/day[3]
- Route of Administration: Dietary
- Duration of Study: 100 weeks[3]
- Observations:
 - Clinical signs of toxicity
 - Body weight and food consumption
 - Hematology and clinical chemistry
 - Gross necropsy
 - Histopathological examination of all major tissues and organs

Carcinogenicity Studies in Rats

A two-year dietary study in rats was conducted to evaluate the long-term toxicity and carcinogenic potential of **Dinoseb**.

Summary of Findings

The results of the two-year dietary study in rats showed no evidence of carcinogenicity at any of the tested dose levels.[3]

Quantitative Data

The following table summarizes the tumor incidence data from the two-year dietary study in rats.

| Dose (mg/kg bw/day) | Sex | Number of Animals Examined | Number of Animals with Tumors | Tumor Incidence (%) |
|---------------------|--------|----------------------------|-------------------------------|---------------------|
| 0 | Male | 60 | Data not available | Data not available |
| 1 | Male | 60 | Data not available | Data not available |
| 3 | Male | 60 | Data not available | Data not available |
| 10 | Male | 60 | Data not available | Data not available |
| 0 | Female | 60 | Data not available | Data not available |
| 1 | Female | 60 | Data not available | Data not available |
| 3 | Female | 60 | Data not available | Data not available |
| 10 | Female | 60 | Data not available | Data not available |

Note: Specific quantitative data on the number of animals with tumors was not available in the reviewed literature. The study concluded that there was no evidence of carcinogenicity.[\[3\]](#)

Experimental Protocol

The following is a detailed description of the experimental methodology used in the two-year rat carcinogenicity study.

- Test Substance: **Dinoseb** (purity unspecified)
- Animal Species and Strain: Rat (strain not specified in available documents)
- Number of Animals: 60 males and 60 females per group

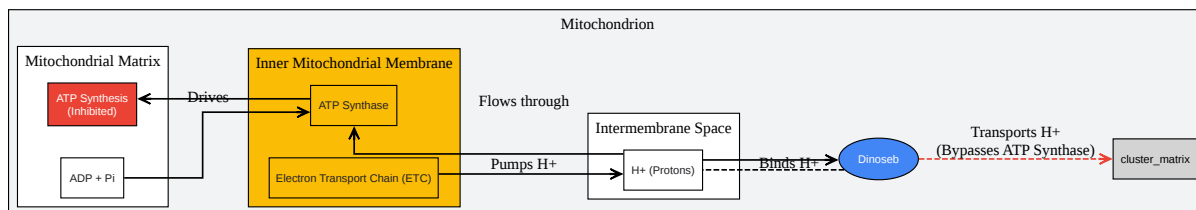
- Dose Levels: 0, 1, 3, and 10 mg/kg body weight/day
- Route of Administration: Dietary
- Duration of Study: Two years
- Observations:
 - Clinical signs of toxicity
 - Body weight and food consumption
 - Hematology and clinical chemistry
 - Gross necropsy
 - Histopathological examination of all major tissues and organs

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of **Dinoseb**'s toxicity is the uncoupling of oxidative phosphorylation in the mitochondria. This process is central to cellular energy production.

Signaling Pathway

Dinoseb, being a lipophilic weak acid, can readily pass through the inner mitochondrial membrane. It acts as a protonophore, transporting protons from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase enzyme complex. This dissipates the proton motive force that is essential for the synthesis of ATP. The energy that would have been used to produce ATP is instead released as heat. This disruption of cellular energy metabolism can lead to a cascade of downstream effects, potentially contributing to cellular stress and toxicity.

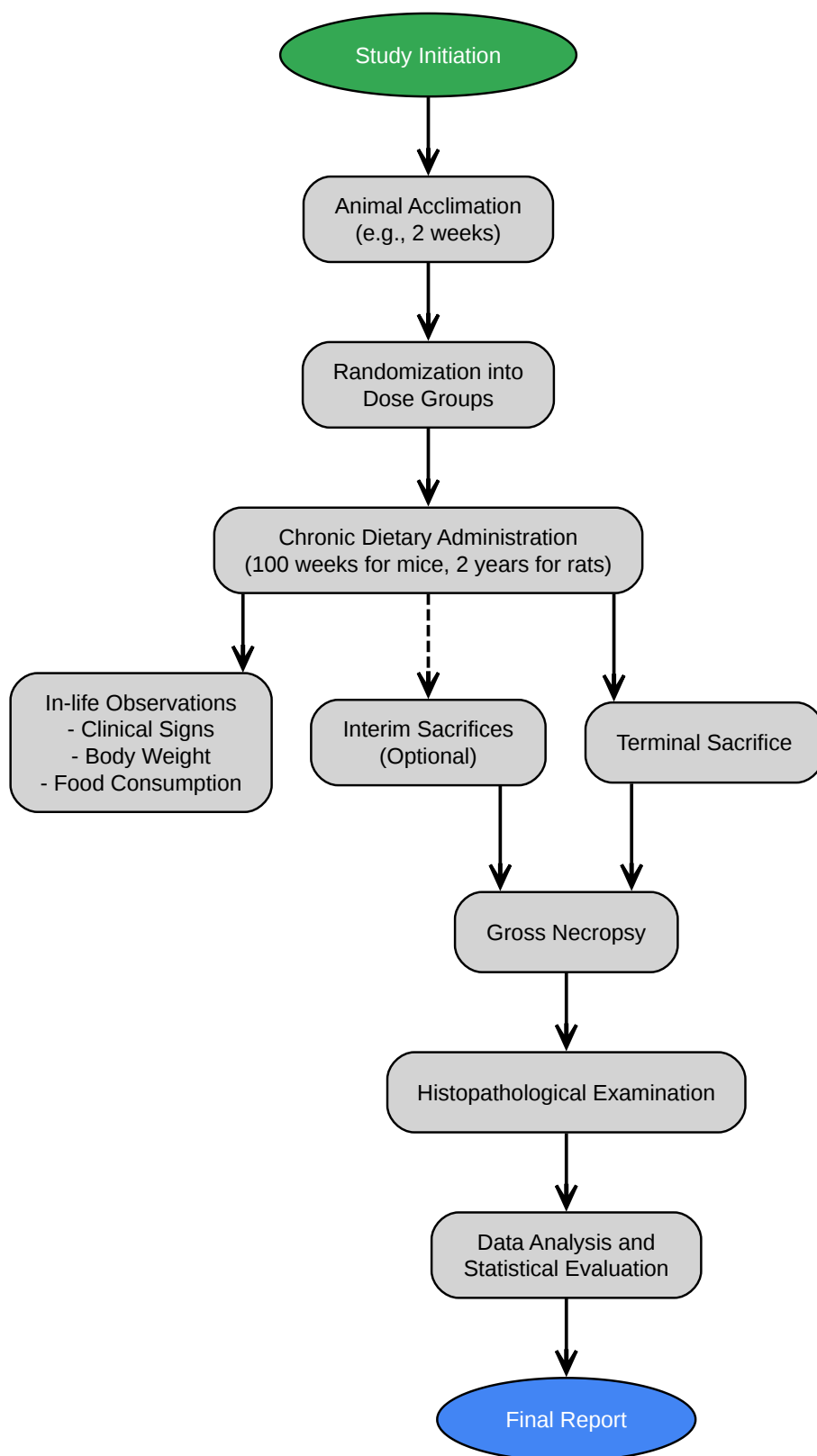


[Click to download full resolution via product page](#)

Caption: **Dinoseb** uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane.

Experimental Workflow

The general workflow for a long-term dietary carcinogenicity study, as conducted for **Dinoseb**, is outlined below.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for a long-term dietary carcinogenicity bioassay.

Discussion and Conclusion

The available evidence from animal studies indicates that the carcinogenic potential of **Dinoseb** is limited and appears to be species- and sex-specific. The findings in female CD-1 mice, particularly the observation of liver adenomas at mid and high doses, are the primary basis for its classification as a potential carcinogen. However, the lack of a clear dose-response relationship and statistical significance in some analyses introduces uncertainty. In contrast, the absence of carcinogenic effects in a two-year rat study suggests that rats may be less susceptible to **Dinoseb**-induced tumorigenesis.

The mechanism of uncoupling of oxidative phosphorylation provides a plausible explanation for the cellular toxicity of **Dinoseb**. The disruption of energy metabolism can lead to chronic cellular stress, which is a known factor in the development of cancer. However, a direct causal link between this mechanism and the observed liver tumors in female mice has not been definitively established and would require further mechanistic studies.

For drug development professionals, the data on **Dinoseb** underscores the importance of species and sex selection in carcinogenicity testing and the need for a thorough understanding of a compound's mechanism of action to interpret toxicological findings accurately. The conflicting reports on the statistical significance of the mouse liver tumors also highlight the critical need for access to detailed raw data from pivotal studies for a comprehensive risk assessment.

In conclusion, while there is some evidence to suggest a carcinogenic potential of **Dinoseb** in female mice, the overall data from animal studies is not conclusive. Further research, including clarification of the existing data and potentially new mechanistic studies, would be necessary to fully elucidate the carcinogenic risk of **Dinoseb**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. EXTOTOXNET PIP - DINOSEB [extotoxnet.orst.edu]
- 3. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Carcinogenic Potential of Dinose-b in Animal Studies: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670700#carcinogenic-potential-of-dinoseb-in-animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com